4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate
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Overview
Description
4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate, also known as CPACPP, is a synthetic compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of compounds that play a crucial role in inflammation, pain, and fever. CPACPP has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry, pharmacology, and medicine.
Mechanism of Action
4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate exerts its pharmacological effects by inhibiting the activity of COX enzymes, particularly COX-2, which is induced in response to inflammatory stimuli. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX enzymes, 4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate has been shown to have potent anti-inflammatory, analgesic, and antipyretic effects in various animal models. It has also been shown to have a favorable safety profile, with no significant toxicity or adverse effects observed at therapeutic doses. 4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate has been shown to be effective in reducing inflammation and pain in various animal models of arthritis, colitis, and neuropathic pain.
Advantages and Limitations for Lab Experiments
4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate has several advantages for use in scientific research. It is a potent and selective inhibitor of COX enzymes, making it a useful tool for investigating the role of COX enzymes in various biological processes. It is also relatively easy to synthesize and has a favorable safety profile, making it suitable for use in animal studies. However, 4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate has some limitations, including its low solubility in water and its potential to cause gastrointestinal toxicity at high doses.
Future Directions
4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate has several potential future directions for scientific research. It can be used to investigate the role of COX enzymes in various diseases, such as cancer, Alzheimer's disease, and cardiovascular diseases. It can also be used to develop new COX inhibitors with improved pharmacological properties, such as increased selectivity, solubility, and safety. Additionally, 4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate can be used to investigate the potential therapeutic applications of COX inhibitors in combination with other drugs, such as chemotherapy agents or immunotherapy drugs.
Synthesis Methods
4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate can be synthesized through a multi-step process involving the reaction of 4-chloroaniline with phosgene, followed by the reaction of the resulting chloroformate with 4-aminobenzoic acid. The final step involves the reaction of the resulting intermediate with propionic anhydride to yield 4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate. The synthesis process has been optimized to yield high purity and high yield of 4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate.
Scientific Research Applications
4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate has been widely used in scientific research to investigate the role of COX enzymes in various biological processes. It has been used as a tool to study the molecular mechanisms of inflammation, pain, and fever, as well as the pharmacology of NSAIDs. 4-{[(4-chlorophenyl)amino]carbonyl}phenyl propionate has also been used to investigate the potential therapeutic applications of COX inhibitors in various diseases, such as cancer, Alzheimer's disease, and cardiovascular diseases.
properties
IUPAC Name |
[4-[(4-chlorophenyl)carbamoyl]phenyl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-2-15(19)21-14-9-3-11(4-10-14)16(20)18-13-7-5-12(17)6-8-13/h3-10H,2H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRKFXICTVXBBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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